2-(5-Phenyl-1,3,4-oxadiazol-2-yl)butyl benzoate
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Overview
Description
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)butyl benzoate is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)butyl benzoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzoic acid with hydrazine to form benzohydrazide, which is then cyclized with a suitable reagent to form the oxadiazole ring . The final step involves esterification with butyl alcohol to form the benzoate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to improve yields and reduce reaction times . This method involves the use of microwave irradiation to accelerate the cyclization and esterification reactions.
Chemical Reactions Analysis
Types of Reactions
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)butyl benzoate can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under certain conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction may produce hydrazine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)butyl benzoate involves its interaction with specific molecular targets. For example, in its anticancer activity, the compound may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole
- 2-{(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}-N-substituted acetamides
- 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles
Uniqueness
What sets 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)butyl benzoate apart is its unique combination of the oxadiazole ring and the benzoate ester, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C19H18N2O3 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(5-phenyl-1,3,4-oxadiazol-2-yl)butyl benzoate |
InChI |
InChI=1S/C19H18N2O3/c1-2-14(13-23-19(22)16-11-7-4-8-12-16)17-20-21-18(24-17)15-9-5-3-6-10-15/h3-12,14H,2,13H2,1H3 |
InChI Key |
IMSBITYTPOSDCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(=O)C1=CC=CC=C1)C2=NN=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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